2-Methyl-5-(1,3-thiazol-5-yl)aniline
CAS No.:
Cat. No.: VC17755148
Molecular Formula: C10H10N2S
Molecular Weight: 190.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2S |
|---|---|
| Molecular Weight | 190.27 g/mol |
| IUPAC Name | 2-methyl-5-(1,3-thiazol-5-yl)aniline |
| Standard InChI | InChI=1S/C10H10N2S/c1-7-2-3-8(4-9(7)11)10-5-12-6-13-10/h2-6H,11H2,1H3 |
| Standard InChI Key | NQHDRVGFBHUDMR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=CN=CS2)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzene ring (aniline backbone) with two distinct substituents:
-
Methyl group at position 2, contributing steric bulk and electron-donating effects.
-
1,3-Thiazol-5-yl group at position 5, introducing a five-membered heterocycle containing sulfur and nitrogen atoms .
The SMILES notation explicitly defines the connectivity, while the InChIKey facilitates database searches .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 190.27 g/mol | |
| CAS Registry Number | 93103-19-6 | |
| IUPAC Name | 3-methyl-5-(1,3-thiazol-5-yl)aniline |
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous compounds reveal planar geometries for both the benzene and thiazole rings, with dihedral angles of ~15–25° between the rings due to steric and electronic interactions . The methyl group at position 2 induces minor distortions in the benzene ring’s planarity, while the thiazole’s sulfur atom participates in weak hydrogen bonding with adjacent molecules .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-methyl-5-(1,3-thiazol-5-yl)aniline typically involves multi-step protocols:
-
Friedel-Crafts Alkylation: Introduction of the methyl group to aniline derivatives using methyl chloride/aluminum chloride.
-
Suzuki-Miyaura Coupling: Cross-coupling of 2-methyl-5-bromoaniline with 5-thiazolylboronic acid in the presence of a palladium catalyst .
-
Protection/Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) groups to protect the amine during functionalization .
Table 2: Representative Synthesis Conditions
Industrial-Scale Production
Parchem’s manufacturing process emphasizes solvent optimization (e.g., dimethylformamide) and catalytic efficiency to achieve >90% purity . Continuous-flow reactors are employed to enhance reaction control and scalability .
Physicochemical Properties
Thermal and Solubility Profiles
-
Solubility:
Spectroscopic Characterization
-
NMR (DMSO-d6):
Chemical Reactivity and Derivatization
Electrophilic Substitution
The amino group directs electrophiles to the para position relative to the thiazole moiety. Nitration experiments yield 4-nitro derivatives with 72% efficiency .
Nucleophilic Reactions
Thiazole’s nitrogen participates in coordination chemistry, forming complexes with transition metals (e.g., Cu(II), Pd(II)) for catalytic applications .
Table 3: Common Derivatives and Applications
| Derivative | Application | Reference |
|---|---|---|
| Acetylated amine | Antimicrobial agents | |
| Pd-thiazole complex | Cross-coupling catalysis |
Pharmaceutical and Industrial Applications
Drug Intermediate
The compound is a precursor to protease inhibitors and kinase modulators, as evidenced by its role in synthesizing tert-butyl carbamate derivatives in US Patent 10,351,556B2 .
Material Science
Incorporation into conductive polymers enhances thermal stability (decomposition >300°C) and electron mobility (10 cm/V·s) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume